Menazon

Description

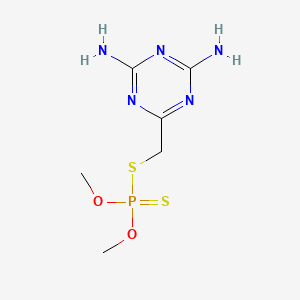

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N5O2PS2/c1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHYHLFUHHVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N5O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042120 | |

| Record name | Menazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Hawley] Colorless solid; [HSDB] | |

| Record name | Menazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

LOW SOLUBILITY IN WATER & ORG SOLVENTS, GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS, AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL, In water, 240 mg/l at 20 °C | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000097 [mmHg], 9.75X10-7 mm Hg at 25 °C | |

| Record name | Menazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

78-57-9 | |

| Record name | Menazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UO0XR34L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: 164-166 °C | |

| Record name | MENAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Menazon: A Technical Overview of its Core Properties and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of Menazon, an organophosphate compound. It details its chemical identity, including its CAS number and a comprehensive list of synonyms. The document further explores its mechanism of action, toxicological data, and established analytical methodologies.

Chemical Identity and Synonyms

This compound, a triazine derivative, is chemically identified as O,O-Dimethyl S-(4,6-diamino-1,3,5-triazin-2-yl)methyl phosphorodithioate. Its unique Chemical Abstracts Service (CAS) registry number is 78-57-9 .[1] Over the years, this compound has been known by a variety of synonyms in scientific literature and commercial products.

| Synonym | Reference |

| Azidithion | [1] |

| ENT 25,760 | [1] |

| PP175 | [1] |

| R 15,175 | [1] |

| Saiphos | [1] |

| Saphicol | [1] |

| Saphizon | [1][2] |

| Sayfor | [1] |

| Sayfos | [1] |

| Sayphos | [1][2] |

| Syphos | [1] |

| 2,4-Diamino-6-dimethoxyphosphinothionylthiomethyl-s-triazine | [1] |

| O,O-Dimethyl S-(4,6-diamino-s-triazin-2-ylmethyl)phosphorodithioate | |

| Phosphorodithioic acid, S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl ester | |

| S-(4,6-Diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate | [1] |

Core Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by organophosphates like this compound is an irreversible process involving the phosphorylation of a serine hydroxyl group at the active site of the enzyme.[4][5] This inactivation of AChE leads to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in the continuous stimulation of both muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[5][6] This overstimulation disrupts normal nerve impulse transmission, which is the basis of its insecticidal activity and also its toxicity to non-target organisms.[3][5]

Toxicological Profile

The toxicity of this compound is primarily attributed to its acetylcholinesterase-inhibiting properties. The following table summarizes available quantitative toxicological data.

| Organism | Test Type | Value | Reference |

| Rat (female) | Acute Oral LD50 | 1950 mg/kg | [7] |

| Harlequin fish (Rasbora heteromorpha) | 48-hour LC50 | 220 mg/L | [1] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel)

-

This compound (of known concentration)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents and buffers.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition can be determined by comparing the reaction rates in the presence of this compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) can then be calculated.

Residue Analysis in Soil (General QuEChERS-based Protocol)

A detailed, validated protocol specifically for this compound in soil is not available in the reviewed literature. However, a general approach for multi-residue analysis of pesticides in soil often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by chromatographic analysis.[8][9]

Principle: The QuEChERS method is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Materials:

-

Soil sample

-

Acetonitrile

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Dispersive SPE sorbents (e.g., PSA - primary secondary amine, C18)

-

Centrifuge and centrifuge tubes

-

Gas Chromatograph or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS)

Procedure:

-

Extraction:

-

Weigh a homogenized soil sample into a centrifuge tube.

-

Add acetonitrile and shake vigorously.

-

Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

-

Centrifuge the sample.

-

-

Cleanup (Dispersive SPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer it to a d-SPE tube containing anhydrous magnesium sulfate and appropriate sorbents (e.g., PSA to remove organic acids, C18 for nonpolar interferences).

-

Vortex and then centrifuge.

-

-

Analysis:

-

The final supernatant is collected and can be directly analyzed by GC-MS or LC-MS/MS for the quantification of this compound.

-

References

- 1. This compound | C6H12N5O2PS2 | CID 6543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: ENT 25760 ) [sitem.herts.ac.uk]

- 3. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway [mdpi.com]

- 4. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. cajmns.centralasianstudies.org [cajmns.centralasianstudies.org]

- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Menazon on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Menazon and its Classification

This compound is an organothiophosphate insecticide and acaricide.[1][2] As an organophosphate, its primary mechanism of toxicity is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[2][3] Understanding the specifics of this interaction is vital for assessing its toxicological profile and for the development of potential antidotes.

The Critical Role of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation is essential for terminating the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state. The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues that are fundamental to its hydrolytic activity.

Molecular Mechanism of this compound's Action on Acetylcholinesterase

The mode of action of this compound on acetylcholinesterase is characteristic of organophosphate insecticides. It involves the irreversible phosphorylation of the serine residue within the active site of the enzyme.

The process can be summarized in the following steps:

-

Binding: The this compound molecule, likely after metabolic activation to its oxon analog, binds to the active site of acetylcholinesterase.

-

Phosphorylation: The phosphate group of this compound forms a covalent bond with the hydroxyl group of the serine residue in the catalytic triad.

-

Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine.

-

Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

-

Overstimulation: The excess acetylcholine continuously stimulates its receptors on the postsynaptic membrane, leading to a state of persistent depolarization and a cascade of toxic effects.[3]

This irreversible inhibition distinguishes organophosphates from carbamate insecticides, which are reversible inhibitors of AChE.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

A comprehensive search of the available scientific literature did not yield specific IC50 or Ki values for the inhibition of acetylcholinesterase by this compound. However, a study on the chronic toxicity of this compound in rats provides qualitative evidence of its inhibitory effect.

Table 1: Effect of this compound on Acetylcholinesterase Activity in Rat Erythrocytes

| This compound Concentration (ppm in diet) | Duration of Exposure | Effect on Acetylcholinesterase Activity |

| 50, 100, 500, 1000 | 2 weeks | Decreased |

| Data sourced from a study on the chronic toxicity of this compound in rats.[4][5] |

This study demonstrates a clear dose-dependent inhibitory effect of this compound on AChE activity in red blood cells, which are often used as a surrogate for nervous system AChE.[4][5]

Experimental Protocols for Measuring Acetylcholinesterase Inhibition

The following is a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate insecticide like this compound, adapted from established methodologies such as the Ellman assay and protocols for studying erythrocyte ghost AChE.

Preparation of Erythrocyte Ghosts (Source of Acetylcholinesterase)

-

Blood Collection: Obtain fresh whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifugation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat from erythrocytes.

-

Washing: Discard the supernatant and wash the packed red blood cells three times with an isotonic phosphate-buffered saline (PBS), pH 7.4.

-

Hemolysis: Lyse the washed erythrocytes by adding a hypotonic phosphate buffer (e.g., 5P8 buffer) and incubating on ice.

-

Ghost Collection: Centrifuge the hemolysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The resulting pellet contains the erythrocyte ghosts.

-

Washing Ghosts: Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin.

-

Resuspension: Resuspend the final erythrocyte ghost pellet in a known volume of PBS for use in the assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer to each well.

-

Add the erythrocyte ghost suspension (enzyme source) to each well.

-

Add the different concentrations of this compound solution to the test wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to take readings at regular intervals for a set period (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Logical Relationship of this compound's Action

The toxicological impact of this compound is a direct consequence of its biochemical interaction with acetylcholinesterase. This relationship can be visualized as a logical progression from molecular interaction to systemic effects.

Logical Flow Diagram

Caption: Logical progression of this compound's toxic action.

Conclusion

This compound, as a typical organophosphate insecticide, functions as a potent and irreversible inhibitor of acetylcholinesterase. This action leads to the accumulation of acetylcholine and subsequent overstimulation of the nervous system, resulting in its insecticidal and toxic properties. While specific quantitative inhibition data for this compound is scarce, the well-established mechanism of action for organophosphates and qualitative studies on this compound itself provide a clear understanding of its toxicological profile. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and other organophosphate inhibitors of acetylcholinesterase. This knowledge is fundamental for the fields of toxicology, neuropharmacology, and the ongoing development of safer and more effective pesticides and therapeutic agents.

References

- 1. This compound (Ref: ENT 25760 ) [sitem.herts.ac.uk]

- 2. This compound | C6H12N5O2PS2 | CID 6543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

The Synthesis of Menazon: A Technical Overview of Key Pathways and Precursors

For Immediate Release

Introduction to Menazon

This compound, with the chemical name S-(4,6-diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphorus insecticide. Understanding its synthesis is crucial for the fields of pesticide development, toxicology, and environmental science. This document details the two primary methods that have been identified for its synthesis.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been documented[1]:

-

Pathway A: The reaction of 2,4-diamino-6-chloromethyl-1,3,5-triazine with sodium O,O-dimethyl phosphorodithioate.

-

Pathway B: The reaction of biguanide with ethyl (dimethoxyphosphinothioylthio)acetate.

The following sections will provide a more in-depth look at each of these synthetic routes.

Pathway A: Synthesis from 2,4-Diamino-6-chloromethyl-1,3,5-triazine

This pathway involves a nucleophilic substitution reaction where the chlorine atom in 2,4-diamino-6-chloromethyl-1,3,5-triazine is displaced by the sulfur atom of sodium O,O-dimethyl phosphorodithioate.

Precursors:

-

2,4-Diamino-6-chloromethyl-1,3,5-triazine: This is a derivative of the heterocyclic compound 1,3,5-triazine.

-

Sodium O,O-dimethyl phosphorodithioate: This is the sodium salt of O,O-dimethyl phosphorodithioic acid.

Reaction Overview:

The synthesis proceeds by reacting 2,4-diamino-6-chloromethyl-1,3,5-triazine with sodium O,O-dimethyl phosphorodithioate. The nucleophilic sulfur of the phosphorodithioate attacks the carbon atom bearing the chlorine, leading to the formation of this compound and sodium chloride as a byproduct.

Caption: Synthesis Pathway A for this compound.

Pathway B: Synthesis from Biguanide

This alternative pathway involves a condensation and cyclization reaction between biguanide and ethyl (dimethoxyphosphinothioylthio)acetate to form the triazine ring system of this compound.

Precursors:

-

Biguanide: A colorless solid that is the synthetic precursor to a variety of drugs and other compounds.

-

Ethyl (dimethoxyphosphinothioylthio)acetate: An ester containing the phosphorodithioate functional group.

Reaction Overview:

In this route, biguanide reacts with ethyl (dimethoxyphosphinothioylthio)acetate. The reaction likely proceeds through the formation of an intermediate which then undergoes cyclization to form the 4,6-diamino-1,3,5-triazine ring, with the S-(O,O-dimethyl phosphorodithioate) moiety already attached to the methyl group.

Caption: Synthesis Pathway B for this compound.

Quantitative Data and Experimental Protocols

Despite extensive searches of publicly available scientific literature and chemical databases, detailed experimental protocols for the synthesis of this compound, including specific reaction conditions (e.g., temperature, pressure, reaction time), solvents, catalysts, and purification methods, could not be obtained. Similarly, quantitative data such as reaction yields, and purity analysis are not publicly documented. This information is likely considered proprietary by the manufacturers.

Conclusion

This technical guide has outlined the two known synthetic pathways to the insecticide this compound, detailing the key precursors for each route. While the general chemistry of these pathways is understood, the lack of detailed, publicly available experimental protocols highlights the proprietary nature of industrial chemical synthesis. Further research in this area would require access to specialized historical archives or internal industry documentation. This overview serves as a foundational guide for understanding the chemistry of this compound synthesis based on the available scientific information.

References

An In-depth Technical Guide to Menazon Degradation: Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon, an organophosphate insecticide and acaricide, has been utilized in agriculture to control aphid populations. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, detailing the chemical transformations it undergoes through hydrolysis, photolysis, and microbial action. The document summarizes key quantitative data, presents detailed experimental protocols from cited literature, and visualizes the degradation pathways and analytical workflows.

Degradation Pathways of this compound

This compound degrades in the environment through several pathways, primarily hydrolysis, photolysis, and microbial degradation. The specific products formed are highly dependent on the environmental conditions, such as pH, light intensity, and microbial populations.

Hydrolysis

Hydrolysis is a major degradation route for this compound, with the rate and products being significantly influenced by pH.

-

Acidic Conditions: Under mild acidic conditions, the primary hydrolysis product is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine.[1] However, under more stringent acidic conditions, such as heating with dilute hydrochloric acid, extensive breakdown occurs, leading to the formation of 2,4-dihydroxy-6-methyl-1,3,5-triazine.[1]

-

Alkaline Conditions: In the presence of a methanolic potassium hydroxide solution, this compound is converted to 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.[1]

Photolysis

This compound is susceptible to degradation by sunlight. The primary photochemical reaction involves the oxidation of the phosphorodithioate group (P=S) to its corresponding phosphorothioate oxygen analog (P=O).[1]

Metabolism in Rats

In vivo studies in rats have shown that this compound is metabolized and excreted. Following oral administration, approximately 80% of the dose is excreted in the urine within 24 hours.[1] The identified urinary metabolites include:

-

2-methylsulfinylmethyl-4,6-diamino-s-triazine

-

2-hydroxymethyl-4,6-diamino-s-triazine

It is suggested that this compound or its oxon analog is first hydrolyzed and then methylated to form a methylthiotriazine, which is subsequently oxidized to a sulfoxide.[1]

Quantitative Degradation Data

The persistence of this compound in the environment is dictated by its degradation rate under various conditions. The following table summarizes available quantitative data on this compound's half-life.

| Matrix/Condition | Half-life (t½) | Reference |

| Sandy Loam Soil (10 ppm) | 23 days | [1] |

| Atmosphere (vapor-phase) | ~5 hours | [1] |

| Sunlight (photooxidation) | 10.5 hours | [1] |

| Ethanol (pH 6.0, 70 °C) | 27.6 hours | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of degradation studies. The following sections outline methodologies for key experiments based on available literature.

This compound Residue Analysis in Crops and Soil

This method is recommended for the determination of this compound residues in various agricultural and environmental samples.[2]

1. Extraction:

- Crops: Extract the sample with methanol.

- Formulations: Extract the sample with aqueous dioxan.[2]

2. Clean-up:

- Pass the extract through a cation-exchange resin column.

- Elute this compound from the column using a methanolic ammonium acetate solution for formulation analysis or a buffer solution for residue analysis.[2]

- For residue analysis, further purify the eluate by extraction into chloroform.[2]

3. Determination:

- Evaporate the chloroform and wet oxidize the residue to inorganic phosphate.

- Determine the phosphate content spectrophotometrically by forming a deep blue molybdophosphate complex, with absorbance measured at 820 nm.[2] For formulation analysis, the phosphovanadomolybdate complex is formed and measured at 430 nm.[2]

Hydrolysis Studies

The following is a general procedure for studying the hydrolysis of this compound under different pH conditions.

1. Preparation of Solutions:

- Prepare buffer solutions at the desired acidic, neutral, and alkaline pH values.

- Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., methanol, acetonitrile).

2. Hydrolysis Experiment:

- Add a small aliquot of the this compound stock solution to each buffer solution in separate reaction vessels.

- Incubate the solutions at a constant temperature.

- Withdraw aliquots at predetermined time intervals.

3. Sample Analysis:

- Immediately analyze the aliquots for the concentration of this compound and its degradation products using a suitable analytical method, such as HPLC or GC-MS.

4. Data Analysis:

- Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Degradation Pathways

The following diagrams illustrate the known degradation pathways of this compound.

Experimental Workflow: Residue Analysis

The following diagram outlines the general workflow for the analysis of this compound residues in environmental samples.

References

Environmental Fate and Mobility of Menazon in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate insecticide and acaricide used to control aphids on various crops. Understanding its behavior in the soil is crucial for assessing its potential environmental impact, including its persistence, mobility, and the likelihood of groundwater contamination. This technical guide provides a comprehensive overview of the environmental fate and mobility of this compound in soil, summarizing key quantitative data and outlining standardized experimental protocols for its assessment.

Quantitative Data on this compound's Environmental Fate in Soil

The following tables summarize the available quantitative data on the degradation and mobility of this compound in soil.

Table 1: Soil Degradation of this compound

| Parameter | Value | Soil Type | Conditions | Source |

| Half-life (DT₅₀) | 23 days | Sandy Loam | Not specified | PubChem[1] |

| Photodegradation Half-life | 10.5 hours | On soil surfaces | Sunlight | PubChem[1] |

Table 2: Soil Mobility of this compound

| Parameter | Value | Interpretation | Method | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 210 (estimated) | Moderate mobility | Estimated from water solubility | PubChem[1] |

| Penetration Depth | ~15 cm | Limited leaching | Field application | PubChem[1] |

Experimental Protocols

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][3][4][5]

Objective: To determine the half-life (DT₅₀) of this compound in soil and identify its transformation products.

Methodology:

-

Soil Selection: At least three different soil types are recommended, with varying properties (e.g., texture, organic carbon content, pH).

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to trace its transformation and mineralization.

-

Incubation:

-

Aerobic: Fresh soil samples are brought to a suitable moisture level (e.g., 40-60% of maximum water holding capacity) and treated with the test substance. The samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks that allow for the trapping of evolved CO₂.

-

Anaerobic: Soil is incubated under aerobic conditions first, then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The test substance is then added, and incubation proceeds in the dark.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals throughout the incubation period (typically up to 120 days).

-

Extraction: Soil samples are extracted with appropriate organic solvents to separate the parent this compound and its transformation products.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

Mineralization: The trapped ¹⁴CO₂ is quantified to determine the extent of mineralization of the test substance.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to assess the adsorption of a chemical to soil, which is a key factor in determining its mobility.[6][7][8][9][10]

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) for this compound.

Methodology:

-

Soil Selection: A minimum of five different soil types with a range of organic carbon content, clay content, and pH are used.

-

Test Solution: A solution of this compound (preferably radiolabeled) in 0.01 M CaCl₂ is prepared at several concentrations.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).

-

Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the supernatant is determined. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Adsorption Isotherm: The relationship between the amount of this compound adsorbed to the soil and the concentration in the aqueous phase at equilibrium is plotted to generate an adsorption isotherm (e.g., Freundlich or Langmuir). From this, the Kd value is calculated.

-

Koc Calculation: The Koc value is calculated from the Kd and the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

-

Desorption: The potential for desorption is assessed by replacing a portion of the supernatant with a fresh solution of 0.01 M CaCl₂ and re-equilibrating.

Leaching in Soil Columns (OECD Guideline 312)

This guideline simulates the leaching of a chemical through a soil profile to assess its potential to reach groundwater.[11][12][13][14]

Objective: To evaluate the mobility and leaching potential of this compound and its major degradation products in soil.

Methodology:

-

Soil Columns: Glass or stainless steel columns (e.g., 30 cm in length, 5 cm in diameter) are uniformly packed with the selected soil.

-

Pre-leaching: The soil columns are saturated with an artificial rain solution (e.g., 0.01 M CaCl₂) and allowed to drain.

-

Application: A known amount of radiolabeled this compound is applied to the surface of the soil column. For aged residue studies, the soil is treated with this compound and incubated under aerobic conditions before being placed at the top of the column.

-

Leaching: Artificial rain is applied to the top of the columns at a constant rate over a defined period (e.g., 48 hours).

-

Leachate Collection: The leachate (water that passes through the column) is collected in fractions.

-

Analysis: The collected leachate fractions are analyzed for the parent this compound and its transformation products.

-

Soil Analysis: After the leaching period, the soil column is frozen and then sectioned into segments. Each segment is extracted and analyzed to determine the distribution of this compound and its metabolites within the soil profile.

-

Mass Balance: A mass balance is performed to account for the total applied radioactivity in the leachate and soil segments.

Visualizations

The following diagrams illustrate the key processes involved in the environmental fate of this compound in soil and a typical experimental workflow for its assessment.

Caption: Environmental fate and mobility pathways of this compound in the soil environment.

Caption: Generalized experimental workflow for assessing the environmental fate of a pesticide in soil.

References

- 1. This compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. york.ac.uk [york.ac.uk]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. smithers.com [smithers.com]

Menazon Toxicology in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menazon, an organophosphate insecticide, has been utilized for the control of aphids in a variety of agricultural settings. As with all pesticides, understanding its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target species. Due to the limited availability of public data for this compound, this guide also incorporates standardized experimental protocols based on internationally recognized guidelines to facilitate future research and data generation. The primary mechanism of action for this compound, consistent with other organophosphates, is the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as an organophosphate insecticide, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. It is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synapse. This leads to the continuous stimulation of cholinergic receptors, resulting in a state of hyper-excitation of the nervous system. The consequences of this overstimulation include tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Quantitative Toxicity Data

The publicly available quantitative toxicological data for this compound on non-target organisms is limited. The following tables summarize the known values.

Table 1: Acute Toxicity of this compound to Vertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Rattus norvegicus (Rat, female) | Oral LD50 | 1950 mg/kg | - | [2] |

| Oryctolagus cuniculus (Rabbit) | Dermal LD50 | >200 mg/kg | - | [2] |

| Rasbora heteromorpha (Harlequin fish) | LC50 | 220 mg/L | 48 hours | [3] |

Table 2: Chronic Toxicity of this compound to Vertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Rattus norvegicus (Rat) | NOEL | 30 ppm in diet | 90 days | [3] |

Data Gaps: There is a notable absence of publicly available acute and chronic toxicity data for this compound in key non-target indicator species, including but not limited to:

-

Aquatic Invertebrates: Daphnia magna (water flea), Gammarus pulex (freshwater shrimp)

-

Fish: Oncorhynchus mykiss (rainbow trout), Lepomis macrochirus (bluegill sunfish)

-

Birds: Colinus virginianus (bobwhite quail), Anas platyrhynchos (mallard duck)

-

Bees: Apis mellifera (honeybee) - both contact and oral toxicity

-

Earthworms: Eisenia fetida

Standardized Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key ecotoxicological studies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are essential for generating reliable and comparable data for the environmental risk assessment of pesticides like this compound.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Principle: To determine the concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure period.

-

Methodology:

-

A series of test concentrations and a control are prepared in a suitable medium.

-

Groups of daphnids are exposed to each concentration in replicate test vessels.

-

The number of immobile daphnids is recorded at 24 and 48 hours.

-

The 48-hour EC50 is calculated using appropriate statistical methods (e.g., probit analysis).

-

Fish Acute Toxicity Test (OECD 203)

-

Test Organism: Recommended species include Oncorhynchus mykiss (rainbow trout) and Lepomis macrochirus (bluegill sunfish).

-

Principle: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Methodology:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of test concentrations and a control in a flow-through or semi-static system.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

The 96-hour LC50 is determined using statistical analysis.

-

Avian Acute Oral Toxicity Test (OECD 223)

-

Test Organism: Recommended species include Colinus virginianus (bobwhite quail) or Anas platyrhynchos (mallard duck).

-

Principle: To determine the single oral dose of the test substance that is lethal to 50% of the test birds (LD50).

-

Methodology:

-

Birds are fasted prior to dosing.

-

The test substance is administered orally via gavage.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

The LD50 is calculated based on the observed mortality at different dose levels.

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

-

Test Organism: Apis mellifera (honeybee) adult workers.

-

Principle: To determine the dose of the test substance that is lethal to 50% of the honeybees (LD50) following direct contact (OECD 214) or oral ingestion (OECD 213).

-

Methodology (Contact):

-

The test substance is dissolved in a suitable solvent and applied topically to the dorsal thorax of the bees.

-

Bees are observed for mortality at 24 and 48 hours (and up to 96 hours if necessary).

-

The contact LD50 is calculated.

-

-

Methodology (Oral):

-

The test substance is mixed into a sucrose solution.

-

Bees are fed with the treated solution for a set period.

-

Mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary).

-

The oral LD50 is calculated.

-

Earthworm Acute Toxicity Test (OECD 207)

-

Test Organism: Eisenia fetida (compost worm) adult.

-

Principle: To determine the concentration of the test substance in artificial soil that is lethal to 50% of the earthworms (LC50) over a 14-day period.

-

Methodology:

-

The test substance is mixed into a standardized artificial soil.

-

Groups of earthworms are introduced into the treated soil.

-

Mortality is assessed at 7 and 14 days.

-

The 14-day LC50 is determined.

-

Conclusion and Recommendations

The available toxicological data for this compound in non-target organisms is sparse. While its mechanism of action as an acetylcholinesterase inhibitor is well-established for organophosphates, the lack of specific quantitative data for a wide range of non-target species presents a significant challenge for a thorough environmental risk assessment.

It is strongly recommended that further research be conducted to generate robust ecotoxicological data for this compound, particularly for sensitive indicator species of aquatic invertebrates, fish, birds, bees, and soil organisms. The standardized OECD guidelines outlined in this guide provide the necessary framework for conducting such studies in a scientifically rigorous and internationally accepted manner. The generation of this data is crucial for regulatory bodies and environmental managers to make informed decisions regarding the use and potential environmental impact of this insecticide.

References

Menazon solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Menazon in water and various organic solvents. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound

This compound is an organophosphate insecticide and acaricide.[1] Its chemical structure, specifically the presence of a triazine ring and a phosphorodithioate group, influences its solubility characteristics, rendering it sparingly soluble in water and more soluble in certain organic solvents.[2][3] Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and toxicological studies.

Chemical Identity:

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature |

| Water | 240 mg/L | 20 °C[1][2] |

| Chloroform | 1600 ppm | Room Temperature[3] |

| 2-Methoxyethanol | 250 g/kg | Room Temperature[2] |

| 2-Ethoxyethanol | 200 g/kg | Room Temperature[2] |

| Tetrahydrofurfuryl alcohol | 150 g/kg | Room Temperature[2] |

| Ethylene glycol | 100 g/kg | Room Temperature[2] |

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[5]

3.1. Materials and Instruments

-

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., deionized water, organic solvent)

-

Centrifuge tubes (e.g., 50 mL)

-

Syringe filters (e.g., 0.22 µm)

-

-

Instruments:

-

Analytical balance

-

Overhead shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis

-

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Weigh an excess amount of this compound and add it to a centrifuge tube containing a known volume of the solvent. The goal is to create a suspension where solid this compound is in equilibrium with the dissolved form.

-

-

Equilibration:

-

Seal the centrifuge tubes to prevent solvent evaporation.

-

Place the tubes in a shaker and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

-

Quantification:

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound (Ref: ENT 25760 ) [sitem.herts.ac.uk]

- 2. This compound | C6H12N5O2PS2 | CID 6543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 78-57-9 [smolecule.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. researchgate.net [researchgate.net]

- 6. nanopartikel.info [nanopartikel.info]

- 7. nanopartikel.info [nanopartikel.info]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Menazon: An In-depth Technical Review of Hydrolysis and Photolysis Rates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis and photolysis of menazon, a triazine-based organophosphate insecticide. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the existing information and outlines the standard methodologies for determining these crucial environmental fate parameters.

Executive Summary

This compound's persistence and degradation in the environment are primarily governed by hydrolysis and photolysis. Available data suggests that this compound is susceptible to degradation under certain conditions, though a complete quantitative picture of its environmental fate remains to be fully elucidated. This guide consolidates the known quantitative data, describes the degradation products identified under various conditions, and details the standardized experimental protocols for assessing hydrolysis and photolysis rates of pesticides like this compound.

Data on this compound Degradation Rates

Quantitative data on the hydrolysis and photolysis of this compound under environmentally relevant conditions are sparse in the available scientific literature. The following tables summarize the currently accessible information.

Table 1: Hydrolysis Rate of this compound

| Medium | pH | Temperature (°C) | Half-life (DT₅₀) | Citation |

| Ethanol | 6.0 | 70 | 27.6 hours | [1] |

| Aqueous | 7.0 | 20 | Data not available | [2] |

Note: It has been qualitatively noted that hydrolysis rates in water at 20°C are expected to be significantly slower than the reported value in ethanol at 70°C[1].

Table 2: Photolysis Rate of this compound

| Medium/Phase | Light Source/Condition | Parameter | Value | Citation |

| Soil Surface | Sunlight | Decomposition Half-life | 10.5 hours | [1] |

| Vapor Phase | Photochemically-produced hydroxyl radicals | Atmospheric Half-life | ~5 hours | [1] |

| Aqueous Solution | Not specified | Quantum Yield | Data not available |

Degradation Pathways

The transformation of this compound through hydrolysis and photolysis leads to the formation of various degradation products. The specific products formed are dependent on the environmental conditions.

Hydrolysis Pathway

Under harsh experimental conditions, the hydrolysis of this compound has been shown to proceed through the cleavage of the phosphorodithioate and triazine moieties. Studies involving heating with dilute hydrochloric acid or treatment with methanolic potassium hydroxide have identified the following products[3]:

-

Acid Hydrolysis (severe conditions): 2,4-dihydroxy-6-methyl-1,3,5-triazine and 2,4-diamino-6-mercaptomethyl-1,3,5-triazine.

-

Alkaline Hydrolysis (methanolic KOH): 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.

It is important to note that these products were identified under conditions that are not representative of typical environmental scenarios.

Photolysis Pathway

The primary photochemical reaction for this compound is the oxidation of the thiono group (P=S) to the corresponding oxon (P=O), forming the this compound oxon analogue. This photooxidation is a key transformation on soil surfaces exposed to sunlight[1].

Caption: Simplified degradation pathways of this compound.

Experimental Protocols

Standardized guidelines for testing the hydrolysis and photolysis of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to generate reliable and comparable data for environmental risk assessments.

Hydrolysis Experimental Protocol (Following OECD Guideline 111)

The objective of this test is to determine the rate of abiotic hydrolysis of a substance as a function of pH.

Workflow:

-

Preliminary Test: A preliminary test is conducted at 50°C in the dark for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability of the test substance.

-

Tier 1 - Main Study: If significant hydrolysis (>10%) is observed in the preliminary test, a main study is performed at a constant, environmentally relevant temperature (e.g., 20 or 25°C) using sterile buffer solutions at pH 4, 7, and 9.

-

Test Substance and Concentration: The pure active substance is used at a concentration that is sufficiently low to be soluble in the aqueous test solutions but high enough for accurate quantification.

-

Incubation: Test solutions are maintained at a constant temperature in the dark to prevent photolysis.

-

Sampling and Analysis: Aliquots of the test solutions are taken at appropriate time intervals. The concentration of the parent substance and, if necessary, major hydrolysis products are determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The data are typically fitted to a first-order or pseudo-first-order kinetic model to calculate the hydrolysis rate constant (k) and the half-life (DT₅₀) at each pH.

Caption: Experimental workflow for hydrolysis testing (OECD 111).

Photolysis Experimental Protocol (Following OECD Guideline 316)

This guideline is designed to determine the rate and pathway of direct phototransformation of chemicals in water.

Workflow:

-

Test Substance and Solution: A solution of the test substance in sterile, purified water is prepared. The concentration should be low enough to ensure complete solubility and to avoid significant light attenuation by the substance itself.

-

Light Source: An artificial light source that simulates natural sunlight is typically used (e.g., a xenon arc lamp with appropriate filters). The spectral distribution and intensity of the light source must be well-characterized.

-

Irradiation: The test solutions are irradiated in temperature-controlled quartz cells or vessels that are transparent to the wavelengths of the light source.

-

Dark Controls: Parallel experiments are conducted with identical solutions kept in the dark to account for any degradation that is not light-induced (e.g., hydrolysis).

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and any major photoproducts are quantified using a validated analytical method.

-

Actinometry: A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source, which is essential for calculating the quantum yield of the test substance.

-

Data Analysis: The photodegradation rate constant and half-life are determined from the concentration-time data. The quantum yield (Φ), which is the efficiency of a photon in causing a chemical reaction, is calculated using the degradation rate of the test substance and the measured photon flux.

Caption: Experimental workflow for aqueous photolysis testing (OECD 316).

Conclusion

While this compound is known to undergo hydrolysis and photolysis, there is a significant lack of publicly available, quantitative data that would allow for a thorough environmental risk assessment under various conditions. The information that is available suggests that photolysis on soil surfaces is a relevant degradation pathway. To fully understand the environmental fate of this compound, further studies conducted according to standardized guidelines, such as those provided by the OECD, are necessary to determine its hydrolysis and aqueous photolysis rates at different pH values and temperatures, as well as to identify the full range of degradation products formed under environmentally relevant conditions.

References

Menazon Metabolism in Rodents and Other Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menazon, an organophosphate insecticide, undergoes metabolic transformation primarily in the liver. This guide provides a comprehensive overview of the current understanding of this compound metabolism, with a primary focus on studies conducted in rats. Available data on urinary excretion, identified metabolites, and the proposed biotransformation pathway are detailed. Due to the limited availability of recent primary literature on this compound, this guide also incorporates general principles of organophosphate metabolism in mammals to provide a broader context. Methodologies for key experimental procedures and analytical techniques relevant to the study of this compound metabolism are also described.

Introduction

This compound, chemically known as S-(4,6-diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphate insecticide.[1] Like other compounds in its class, its biological activity and toxicity are closely linked to its metabolic fate within the organism. Understanding the biotransformation of this compound is crucial for assessing its toxicological profile and developing safety guidelines. This technical guide synthesizes the available scientific information on the metabolism of this compound in rats and provides a comparative perspective on its likely metabolic pathways in other mammals.

This compound Metabolism in Rats

Studies in rats have been fundamental to elucidating the metabolic pathway of this compound. The primary route of elimination is through urinary excretion.

Quantitative Data on Excretion

Following oral administration to rats, a significant portion of the administered dose of this compound is excreted in the urine.

| Parameter | Value | Species | Source |

| Urinary Excretion (24h) | 80% of oral dose | Rat | [1] |

Identified Metabolites in Rat Urine

Two primary metabolites of this compound have been identified in the urine of treated rats.[1]

| Metabolite Name | Chemical Structure |

| 2-hydroxymethyl-4,6-diamino-s-triazine | Not available |

| 2-methylsulfinylmethyl-4,6-diamino-s-triazine | Not available |

Proposed Metabolic Pathway of this compound

The biotransformation of this compound in rats is proposed to occur in a multi-step process involving hydrolysis, methylation, and oxidation.[1] The initial step is the hydrolysis of the phosphorodithioate ester bond, a common metabolic route for organophosphate pesticides.[1] This is followed by methylation of the resulting thiol group and subsequent oxidation of the sulfur atom to a sulfoxide.

Metabolism in Other Mammals

Experimental Protocols

Detailed experimental protocols from the original studies on this compound metabolism are not publicly available. The following represents a generalized protocol for a rodent oral toxicity and metabolism study, based on established guidelines and common practices for similar compounds.

Animal Model

-

Species: Rat

-

Strain: Wistar or Sprague-Dawley

-

Sex: Male and/or female

-

Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.

Dosing

-

Route of Administration: Oral gavage is a common method for ensuring accurate dosage.[6][7][8]

-

Vehicle: A solution or suspension of this compound in a suitable vehicle, such as corn oil, is prepared.[6][7][8]

-

Dose Levels: Multiple dose groups, including a control group receiving only the vehicle, are typically used.

Sample Collection

-

Urine: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) following administration.

Analytical Methods

-

Sample Preparation: Urine samples may require enzymatic hydrolysis to cleave any conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the analytes.[9][10]

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to separate the parent compound and its metabolites.[9][10]

-

Detection: Detection and quantification are typically achieved using selective detectors such as a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS).[9][10]

Conclusion

The metabolism of this compound in rats primarily involves hydrolysis, methylation, and oxidation, leading to the formation of polar metabolites that are readily excreted in the urine. While the major metabolites have been identified, there is a notable lack of recent, detailed quantitative data and specific experimental protocols in the public domain. Further research would be beneficial to fully characterize the pharmacokinetic profile of this compound and to investigate potential species-specific differences in its metabolism. The information presented in this guide, based on the available literature and general principles of organophosphate metabolism, provides a foundational understanding for researchers and professionals in the fields of toxicology and drug development.

References

- 1. This compound | C6H12N5O2PS2 | CID 6543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation and enzymatic reactions of synthetic pyrethroids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 7. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Analysis for organophosphorus insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Menazon's Journey Through the Food Chain: A Technical Bioaccumulation Assessment

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the bioaccumulation potential of Menazon, a discontinued organophosphate pesticide. The guide synthesizes available data on this compound and related organophosphates, providing a critical resource for understanding the environmental fate and food chain dynamics of this class of compounds.

This compound, an organophosphate insecticide, has a moderate potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 30 has been reported, suggesting that it can accumulate in organisms from the surrounding water, though not to a high degree. [cite: ] While specific experimental data on this compound's Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF) are limited due to its discontinued use, this guide provides a comparative analysis with other organophosphate pesticides to contextualize its potential impact on food webs.

The environmental persistence of this compound is influenced by its moderate mobility in soil and its susceptibility to degradation by sunlight and microbial activity. In vertebrates, this compound is metabolized through hydrolysis and oxidation, with rapid excretion primarily through urine, as observed in studies on rats.

This technical guide provides detailed experimental protocols, based on internationally recognized standards such as the OECD 305 guideline for fish bioaccumulation studies, to facilitate further research in this area. It also includes visualizations of key biological pathways, including the mechanism of acetylcholinesterase inhibition, a hallmark of organophosphate toxicity, and the general metabolic pathways of these compounds in vertebrates.

Quantitative Bioaccumulation Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview of bioaccumulation metrics for other relevant organophosphate pesticides.

Table 1: Bioaccumulation Data for this compound

| Parameter | Value | Species | Source |

| Bioconcentration Factor (BCF) | 30 (estimated) | Aquatic Organisms | --INVALID-LINK-- |

Table 2: Comparative Bioaccumulation Data for Selected Organophosphate Pesticides

| Pesticide | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) | Trophic Magnification Factor (TMF) | Species |

| Chlorpyrifos | 25 - 1024 | - | 1.06 - 2.52 | Fish (various) |

| Diazinon | 9.125 | - | - | Fish and marine animals |

| Malathion | 0.65 - 2.01 (log BCF) | - | - | Edible fish |

| Dimethoate | 0.094 - 11.90 | - | - | Common carp |

Experimental Protocols

A standardized method for assessing the bioaccumulation of chemical substances in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . A summary of the protocol is provided below.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish from water (aqueous exposure) or the bioaccumulation factor (BAF) from diet (dietary exposure).

Principle: The test consists of two phases: an uptake phase and a depuration phase.

-

Uptake Phase: A population of a suitable fish species is exposed to the test substance at a constant, low concentration in the water or in their diet for a defined period (e.g., 28 days). During this phase, the concentration of the test substance in the fish tissue is measured at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or diet free of the test substance) and the decline in the substance's concentration in the fish tissue is monitored over time.

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).

Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Visualizing Biological Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioaccumulation and mode of action of this compound and other organophosphates.

The Impact of Organophosphorus Insecticides on Soil Microbial Communities: A Technical Overview

Disclaimer: Direct research on the specific effects of the organophosphorus insecticide Menazon on soil microbial communities is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the known effects of the broader class of organophosphorus (OP) insecticides on soil microorganisms, drawing parallels to the potential impacts of this compound.

Organophosphorus insecticides are a widely used class of pesticides that can have significant, though often transient, effects on the diverse communities of bacteria, fungi, and other microorganisms that are vital for soil health and fertility.[1] The impact of these chemicals is dependent on various factors including the specific compound, its concentration in the soil, soil type, and environmental conditions.[2]

General Effects on Microbial Populations

The introduction of organophosphorus insecticides into the soil can lead to initial fluctuations in the abundance and composition of microbial populations. Studies on various OP insecticides have shown that both bacterial and fungal populations can be affected in the initial weeks following application.[3] However, these populations often demonstrate resilience and may return to levels comparable to untreated soils over time.[3]

Fungal-to-Bacterial Ratio

The ratio of fungal to bacterial biomass (F:B ratio) is a key indicator of soil health and carbon cycling pathways. While specific data for this compound is unavailable, the application of pesticides can alter this ratio. Some studies on other pesticides have shown an increase in the relative abundance of fungi following application, which could be due to their ability to degrade more complex organic molecules or due to a reduction in bacterial competitors.

Impact on Key Soil Processes

Soil microorganisms drive critical ecosystem processes, including nutrient cycling and organic matter decomposition. Organophosphorus insecticides can influence these activities.

Nitrogen Fixation

Nitrogen fixation, the conversion of atmospheric nitrogen into ammonia by certain bacteria, is a cornerstone of soil fertility. Some pesticides have been shown to interfere with the signaling pathways between leguminous plants and nitrogen-fixing rhizobia, potentially suppressing nodule formation and reducing nitrogen fixation.[4] While some studies suggest that recommended application rates of certain pesticides may not significantly harm nitrogen fixation, repeated applications could be detrimental.[5] The application of some organophosphorus insecticides has been linked to a decrease in the populations of non-symbiotic nitrogen-fixing bacteria like Azotobacter sp.

Soil Respiration

Soil respiration, the release of carbon dioxide from the soil by microbial and root activity, is a fundamental indicator of overall microbial activity. The application of organophosphorus insecticides has been shown to increase oxygen consumption in soil, suggesting a stimulation of microbial respiration.[3] This could be attributed to the microorganisms utilizing the insecticide or its breakdown products as a carbon source, or it could be a stress response.[3]

Effects on Soil Enzyme Activities

Soil enzymes are crucial for the catalysis of various biochemical processes essential for nutrient cycling. The activity of these enzymes can be sensitive to the presence of pesticides. While some pesticides have been shown to inhibit certain enzyme activities, others may have a stimulatory effect. The overall impact is highly variable and depends on the specific enzyme, pesticide, and soil conditions.

Data Summary: General Effects of Organophosphorus Insecticides

The following table summarizes the general trends observed in studies on the effects of various organophosphorus insecticides on soil microbial parameters. It is important to note that these are generalized findings and the specific effects of this compound may differ.

| Parameter | General Observed Effect of Organophosphorus Insecticides | References |

| Bacterial Population | Initial decrease, often followed by recovery. | [3] |

| Fungal Population | Initial decrease, often followed by recovery. Some studies show a relative increase. | [3] |